

Application Notes and Protocols for HEI3090 Administration in Preclinical Animal Models

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Compound of Interest

Compound Name: HEI3090

Cat. No.: B15612586

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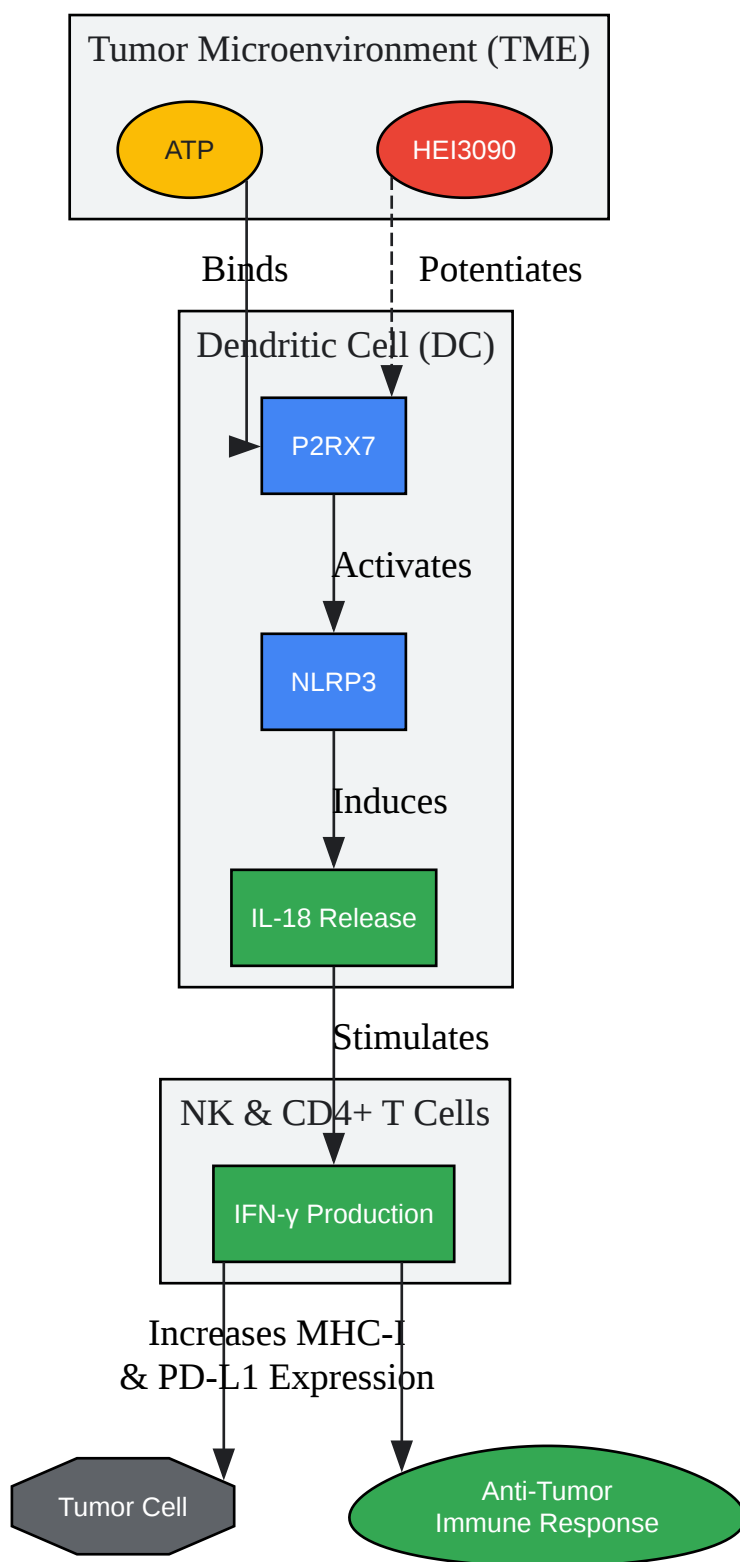
For Researchers, Scientists, and Drug Development Professionals

Introduction to HEI3090

HEI3090 is a small-molecule chemical positive modulator of the purinergic P2RX7 receptor.[1][2][3] It functions by enhancing the receptor's activity in the presence of its endogenous ligand, adenosine triphosphate (ATP).[4] The primary mechanism of action involves the stimulation of P2RX7-expressing dendritic cells (DCs) to produce Interleukin-18 (IL-18).[1][3][5] This cytokine, in turn, promotes the production of Interferon-gamma (IFN- γ) by Natural Killer (NK) cells and CD4+ T cells within the tumor microenvironment.[1][3][6] This cascade of events triggers a robust, long-lasting anti-tumor immune response.[1][2] Preclinical studies have demonstrated that **HEI3090** can effectively control tumor growth and sensitize non-small cell lung cancer (NSCLC) to immunotherapy, such as anti-PD-1 antibodies.[1][3]

HEI3090 Signaling Pathway

The antitumor activity of **HEI3090** is mediated through the activation of the ATP/P2RX7/NLRP3/IL-18 signaling axis in immune cells.[1][4] This pathway ultimately enhances tumor immunogenicity and sensitivity to immune checkpoint inhibitors.[1]



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Caption: **HEI3090** potentiates the ATP/P2RX7/NLRP3/IL-18 signaling pathway in immune cells.

Preclinical Administration Protocols

Preparation of HEI3090 for In Vivo Administration

A consistent and stable formulation is critical for reproducible results in preclinical studies.

- Recommended Vehicle: 10% DMSO + 90% Corn Oil.[5]
- Stock Solution Preparation:
 - Prepare a clear stock solution of **HEI3090** in DMSO (e.g., 25 mg/mL).[5] Ultrasonication may be used to aid dissolution.[5]
 - Store stock solutions at -80°C for up to 6 months or -20°C for 1 month.[5]
- Working Solution Formulation:
 - For a final concentration of 2.5 mg/mL, add 100 µL of the 25.0 mg/mL DMSO stock solution to 900 µL of corn oil.[5]
 - Mix thoroughly until a clear solution is achieved.[5]
 - It is recommended to use freshly prepared formulations for optimal results.[5]

Animal Models

HEI3090 has been evaluated in several mouse models, primarily for oncology indications.[1] All animal studies must be approved by the relevant institutional ethics committee and adhere to guidelines such as the ARRIVE guidelines and European directive 2010/63/UE.[1]

- Syngeneic Tumor Models: Lewis Lung Carcinoma (LLC) and B16-F10 melanoma models are suitable for evaluating the immunomodulatory effects of **HEI3090**. [1]
- Genetically Engineered Mouse Models (GEMMs): The LSL-KrasG12D lung tumor model has been used to assess efficacy in an oncogene-induced cancer model.[1]
- Knockout Models: P2rx7^{-/-} and il18^{-/-} mice are crucial for mechanistic studies to confirm the on-target effect of **HEI3090**. [1]

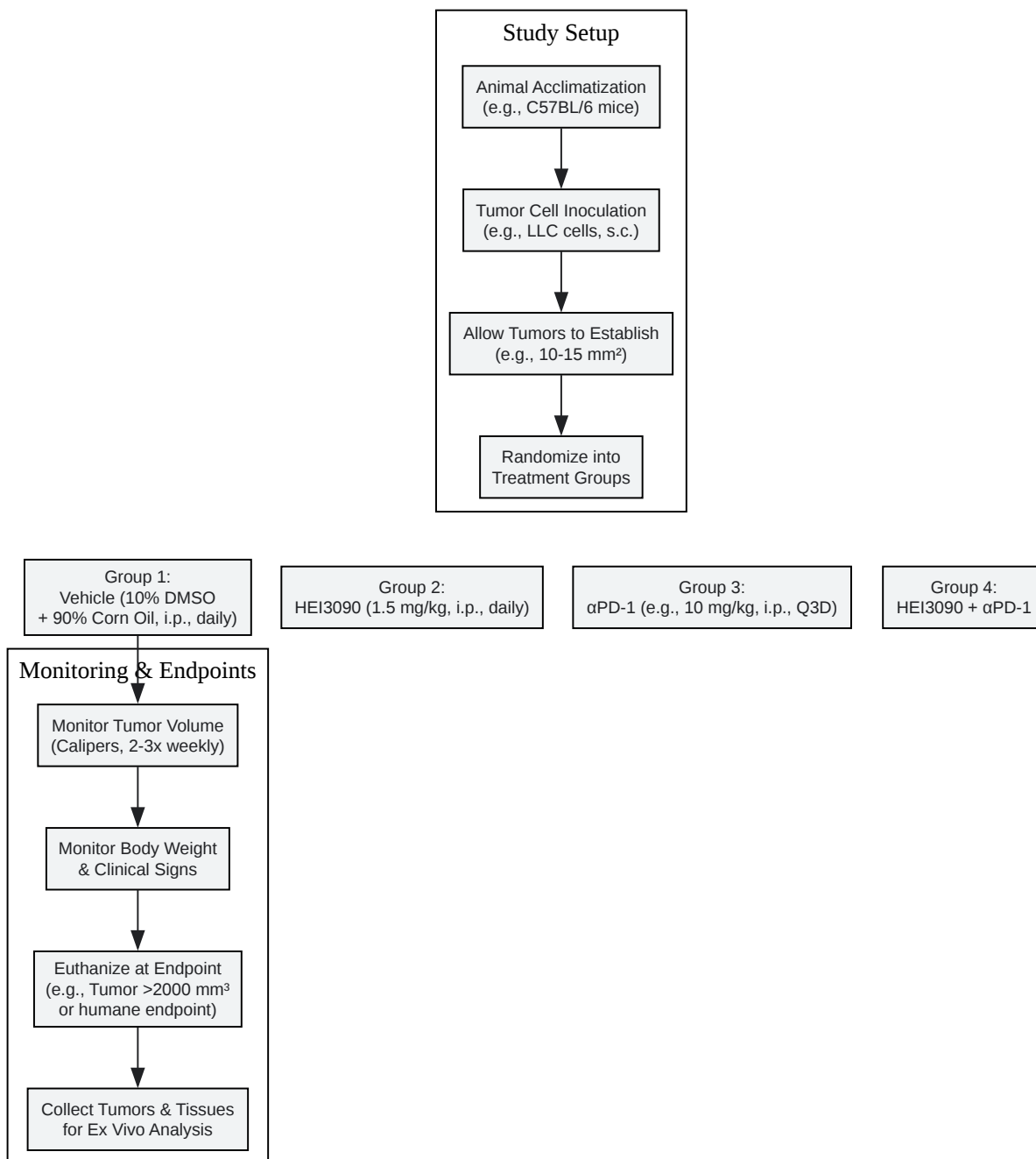
Administration Route and Dosing Schedule

The route and schedule should be selected based on the experimental design (e.g., prophylactic, therapeutic, or combination).

- Route of Administration: Intraperitoneal (i.p.) injection is a validated route for **HEI3090** administration.[\[7\]](#)
- Dosage: A dose of 1.5 mg/kg has been shown to be effective in inhibiting tumor growth.[\[1\]](#)[\[8\]](#)
- Dosing Schedule: Daily administration is a frequently used schedule for monotherapy.[\[1\]](#)[\[6\]](#)[\[8\]](#)
- Combination Therapy: When combined with an anti-PD-1 antibody, **HEI3090** was administered daily, while the antibody was given intermittently (e.g., on days 4, 7, 10, 13, and 16 post-tumor inoculation).[\[1\]](#)

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the therapeutic efficacy of **HEI3090** in a syngeneic mouse model.



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Caption: Workflow for a preclinical efficacy study of **HEI3090** as a monotherapy and in combination.

Preclinical Efficacy and Toxicity Data

Table 1: Summary of In Vivo Efficacy of HEI3090

This table summarizes key findings from preclinical studies in various mouse models.

Model	Treatment Setting	Dosage & Schedule	Key Findings	Citation
LLC Allograft	Prophylactic	HEI3090 (1.5 mg/kg, daily, i.p.)	Significant inhibition of tumor growth compared to vehicle.	[1] [6]
LLC Allograft	Therapeutic (Tumors 10-15 mm²)	HEI3090 (1.5 mg/kg, daily, i.p.)	Significantly reduced tumor growth and improved survival.	[1] [6]
LLC Allograft	Combination Therapy	HEI3090 (daily) + αPD-1 (intermittent)	Induced complete tumor regression in 80% of mice (13/16).	[1] [3]
LSL-KrasG12D	Combination Therapy	HEI3090 + αPD-1	Reduced lung tumor burden compared to αPD-1 alone.	[1] [6]

Table 2: Representative Maximum Tolerated Dose (MTD) Study Design

While specific MTD studies for **HEI3090** are not detailed in the provided literature, a typical study follows the design below. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.

Cohort	Dose Level (mg/kg, i.p.)	Dosing Schedule	Number of Animals	Monitored Parameters
1	1.5	Daily for 14 days	3-5	Body weight, clinical signs (posture, activity), food/water intake
2	5	Daily for 14 days	3-5	Body weight, clinical signs, food/water intake
3	15	Daily for 14 days	3-5	Body weight, clinical signs, food/water intake
4	50	Daily for 14 days	3-5	Body weight, clinical signs, food/water intake
Endpoint	-	-	-	Body weight loss >20%, severe lethargy, or other defined humane endpoints. Terminal blood collection for CBC/chemistry and organ collection for histopathology.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Xenograft Mouse Model

- Animal Handling: Acclimatize C57BL/6 mice for at least one week before the study begins.
- Tumor Inoculation: Subcutaneously inject 1×10^6 Lewis Lung Carcinoma (LLC) cells in 100 μL of sterile PBS into the right flank of each mouse.
- Tumor Monitoring: Begin measuring tumors once they are palpable. Use digital calipers to measure the length (L) and width (W) and calculate tumor volume using the formula: $\text{Volume} = (W^2 \times L) / 2$.
- Randomization: When tumors reach an average volume of 10-15 mm^2 , randomize mice into treatment groups (n=12-16 per group).[\[1\]](#)[\[6\]](#)
- Formulation Preparation: Prepare the **HEI3090** formulation (1.5 mg/kg) in 10% DMSO + 90% Corn Oil as described in section 3.1. Prepare the vehicle control using the same components.
- Administration:
 - Vehicle Group: Administer the vehicle solution intraperitoneally (i.p.) daily.
 - **HEI3090** Group: Administer **HEI3090** (1.5 mg/kg) i.p. daily.[\[1\]](#)
 - Combination Group: Administer **HEI3090** (1.5 mg/kg) i.p. daily and anti-PD-1 antibody (e.g., 10 mg/kg) i.p. on a specified schedule (e.g., days 4, 7, 10, 13, 16).[\[1\]](#)
- Data Collection:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor animal health daily for any signs of toxicity (e.g., weight loss, ruffled fur, lethargy).
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm^3) or if humane endpoints are met (e.g., >20% body weight loss).

- Tissue Collection: At the endpoint, collect tumors, blood, and relevant organs for further analysis (e.g., flow cytometry, histology, or biomarker analysis).

Protocol 2: Maximum Tolerated Dose (MTD) Study

- Animal Handling: Use healthy, non-tumor-bearing mice (e.g., C57BL/6), and acclimatize them for one week.
- Dose Selection: Establish dose-escalating cohorts. Start with the known efficacious dose (1.5 mg/kg) and increase by a factor of 3-5 for subsequent cohorts (e.g., 1.5, 5, 15, 50 mg/kg).
- Formulation Preparation: Prepare fresh formulations for each dose level daily as described in section 3.1.
- Administration: Administer the assigned dose of **HEI3090** or vehicle i.p. daily for a set period, typically 14-28 days.
- Toxicity Monitoring:
 - Record body weight daily.
 - Perform daily clinical observations, scoring for posture, activity level, and signs of distress.
 - Monitor food and water consumption.
- Endpoint Criteria: The primary endpoint is the observation of dose-limiting toxicities (DLTs). A common DLT is an average body weight loss of >20% in a cohort or treatment-related mortality.
- Terminal Procedures: At the end of the study period (or when a humane endpoint is reached), perform a terminal bleed for complete blood count (CBC) and serum chemistry analysis. Conduct a full necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.
- MTD Determination: The MTD is defined as the highest dose level below the dose that induces DLTs. This dose is then recommended for subsequent long-term efficacy studies.

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